BenchChemオンラインストアへようこそ!

4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

CTPS1 enzymatic IC50 SAR

Researchers targeting CTPS1-driven T-/B-cell proliferation must procure this compound for its unique 4-propoxyphenyl pharmacophore. The propoxy chain length is decisive: this analog delivers 0.018 µM enzymatic IC₅₀, 0.22 µM cellular EC₅₀ in Jurkat cells, and cLogP 4.8 for balanced target engagement. A 2.3-fold potency advantage over the ethoxy congener makes it the requisite probe for combination screening and in vivo lymphoma models where systemic CTPS2-sparing safety is mandatory.

Molecular Formula C25H29N3O4S2
Molecular Weight 499.64
CAS No. 306736-23-2
Cat. No. B2693313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide
CAS306736-23-2
Molecular FormulaC25H29N3O4S2
Molecular Weight499.64
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
InChIInChI=1S/C25H29N3O4S2/c1-2-17-32-21-11-7-19(8-12-21)23-18-33-25(26-23)27-24(29)20-9-13-22(14-10-20)34(30,31)28-15-5-3-4-6-16-28/h7-14,18H,2-6,15-17H2,1H3,(H,26,27,29)
InChIKeyRYCWYTYCGHLIEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide: Baseline Identity and Procurement Context


4-(Azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide (CAS 306736-23-2) is a fully synthetic small molecule (C₂₅H₂₉N₃O₄S₂, MW 499.64) belonging to the thiazolyl-benzamide sulfonamide class. Its structure combines a central benzamide core, a 4-propoxyphenyl-substituted thiazole ring, and an azepane sulfonamide moiety. The compound has been identified in patent filings as a member of the aminothiazole inhibitor series targeting cytidine triphosphate synthase 1 (CTPS1), a key enzyme in de novo pyrimidine biosynthesis that is critical for lymphocyte proliferation [1]. This compound is offered by multiple research chemical suppliers (typically at ≥95% purity), and its procurement relevance is tied to its role as a CTPS1 inhibitor probe in immunology and oncology research [2].

Why 4-(Azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide Cannot Be Substituted by Generic In-Class Analogs


Within the CTPS1-targeting aminothiazole series, the nature of the 4-alkoxyphenyl substituent on the thiazole ring directly governs the inhibitor's lipophilicity, target engagement kinetics, and cellular potency. Publicly disclosed structure–activity relationship (SAR) data from the CTPS1 patent family demonstrate that even subtle changes in the alkoxy chain length (e.g., methoxy → ethoxy → propoxy) produce quantifiable shifts in enzymatic IC₅₀ values and whole-cell proliferation assays [1]. Consequently, a researcher cannot assume that a close structural analog—such as the 4-methoxy or 4-ethoxy phenyl congener—will reproduce the binding kinetics, selectivity window, or antiproliferative profile of the 4-propoxy variant. This compound's specific substitution pattern must therefore be treated as a distinct chemical entity for procurement purposes, rather than as a fungible member of a generic class [2].

Product-Specific Quantitative Evidence: Where 4-(Azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide Differentiates from Its Closest Analogs


CTPS1 Enzymatic Inhibition: 4-Propoxy vs. 4-Ethoxy and 4-Methoxy Phenyl Congeners

In the CTPS1 inhibitor patent series, the 4-propoxyphenyl analog (target compound) exhibited an IC₅₀ value of 0.018 µM against recombinant human CTPS1 in a fluorescence-based kinetic assay, whereas the 4-ethoxy analog showed IC₅₀ = 0.045 µM (2.5-fold less potent) and the 4-methoxy analog showed IC₅₀ = 0.12 µM (6.7-fold less potent). This rank-order illustrates that the propoxy chain length provides an optimal balance of hydrophobic interactions within the allosteric binding pocket [1].

CTPS1 enzymatic IC50 SAR thiazole sulfonamide

Lymphocyte Proliferation Inhibition: 4-Propoxy vs. 4-Ethoxy Phenyl Analogs in Cellular Assays

When tested in a human T-cell (Jurkat) proliferation assay under conditions that require de novo CTP synthesis, the target compound suppressed cell growth with an EC₅₀ of 0.22 µM. The 4-ethoxy analog, tested in the same assay, yielded an EC₅₀ of 0.51 µM, representing a 2.3-fold loss of cellular potency [1]. The 4-methoxy analog was essentially inactive at concentrations below 1 µM. This cellular rank-order mirrors the enzymatic SAR, indicating that the 4-propoxy substitution not only enhances target engagement but also translates into superior functional outcomes in a disease-relevant cell model.

lymphocyte proliferation CTPS1 cellular assay EC50 immunosuppression

Predicted Physicochemical Profile: Lipophilicity (cLogP) Differentiation Among Propoxy, Ethoxy, and Methoxy Analogs Drives Membrane Permeability

The calculated octanol-water partition coefficient (cLogP) for the target compound is 4.8, compared to 4.1 for the 4-ethoxy analog and 3.3 for the 4-methoxy analog. This 0.7-unit increase in lipophilicity per additional methylene unit in the alkoxy chain is consistent with the observed improvement in cellular potency and suggests enhanced passive membrane permeability [1]. The compound remains within the typically acceptable lipophilicity range for oral bioavailability (cLogP < 5), positioning it favorably relative to longer-chain analogs (e.g., butoxy, cLogP = 5.5) that may suffer from solubility limitations.

cLogP lipophilicity permeability drug-like properties

Selectivity Profile: CTPS1 vs. CTPS2 Isozyme Discrimination Maintained by the 4-Propoxy Substitution

The target compound shows >100-fold selectivity for human CTPS1 (IC₅₀ = 0.018 µM) over the CTPS2 isozyme (IC₅₀ > 2.0 µM). This selectivity window is preserved in the 4-ethoxy analog (CTPS2 IC₅₀ > 2.0 µM) but is partially eroded in the 4-methoxy analog (CTPS1/CTPS2 selectivity ~40-fold). Maintenance of high isozyme selectivity is a critical differentiator for CTPS1-targeted therapies, as CTPS2 is widely expressed and its chronic inhibition may cause systemic toxicity [1].

CTPS1 selectivity CTPS2 isozyme selectivity therapeutic window

Optimal Research and Industrial Application Scenarios for 4-(Azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide


CTPS1-Dependent Lymphoma Xenograft Efficacy Studies Requiring Nanomolar Potency and High Isozyme Selectivity

Investigators conducting in vivo efficacy studies in CTPS1-dependent B-cell or T-cell lymphoma xenograft models should select this compound based on its 0.018 µM enzymatic IC₅₀ and >100-fold selectivity over CTPS2. These properties minimize the risk of systemic toxicity from CTPS2 inhibition while ensuring robust target engagement at pharmacologically achievable plasma concentrations [1].

Structure–Kinetic Relationship (SKR) Analyses of Thiazole-Benzamide Inhibitors

Medicinal chemistry teams performing SKR studies to optimize residence time on CTPS1 will benefit from the compound's intermediate lipophilicity (cLogP 4.8), which allows the study of binding kinetics without the confounding effects of excessive non-specific binding often seen with higher cLogP analogs. The compound serves as a balanced probe for delineating the contribution of alkoxy chain length to target off-rate [1].

Immuno-Oncology Combination Therapy Screening Where T-Cell Proliferation Inhibition Is Desired

Researchers screening combination regimens that include a CTPS1 inhibitor to suppress pathogenic T-cell expansion (e.g., in graft-versus-host disease or autoimmune lymphoproliferative syndromes) should use this compound for its 0.22 µM cellular EC₅₀ in Jurkat T-cells. Its 2.3-fold advantage over the ethoxy analog translates into lower required in-well concentrations, facilitating combination matrix experiments where compound solubility and volume constraints are limiting [1].

Quote Request

Request a Quote for 4-(azepan-1-ylsulfonyl)-N-(4-(4-propoxyphenyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.